5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile
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Overview
Description
5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile is an organic compound with a complex structure that includes phenyl, thienyl, and furan rings
Preparation Methods
The synthesis of 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile typically involves the condensation of 5-phenyl-2-amino-3-furonitrile with 2-thienylmethylidene. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile can be compared with other similar compounds such as:
- 5-phenyl-2-{[(E)-2-furylmethylidene]amino}-3-furonitrile
- 5-phenyl-2-{[(E)-2-pyridylmethylidene]amino}-3-furonitrile
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C16H10N2OS |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-phenyl-2-(thiophen-2-ylmethylideneamino)furan-3-carbonitrile |
InChI |
InChI=1S/C16H10N2OS/c17-10-13-9-15(12-5-2-1-3-6-12)19-16(13)18-11-14-7-4-8-20-14/h1-9,11H |
InChI Key |
YOYHWBOAHVOISV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CS3)C#N |
Origin of Product |
United States |
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